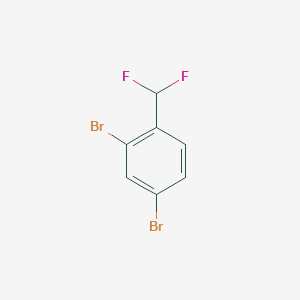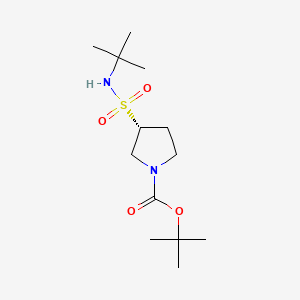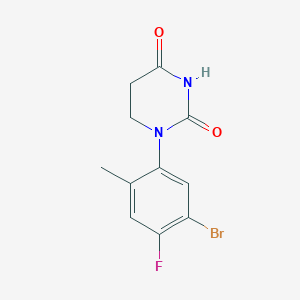
1-Bromo-2-(isopropoxymethyl)-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated alkane that features a bromomethyl group attached to a butane backbone, with an isopropoxy group at the terminal position. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-(propan-2-yloxy)butane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Oxidation Reactions: The major products can include alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-1-(propan-2-yloxy)butane: A similar compound with a different substitution pattern on the butane backbone.
1-(Bromomethyl)-3-(propan-2-yloxy)benzene: A benzene derivative with similar functional groups.
Uniqueness
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromomethyl and isopropoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H19BrO |
|---|---|
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
1-bromo-3-methyl-2-(propan-2-yloxymethyl)butane |
InChI |
InChI=1S/C9H19BrO/c1-7(2)9(5-10)6-11-8(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
YLIZOVDMVOZWOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


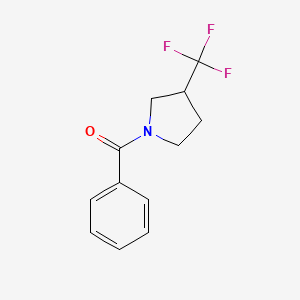
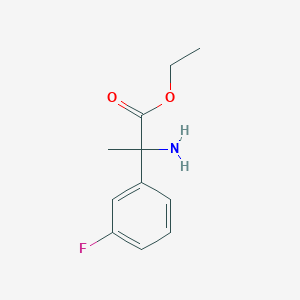



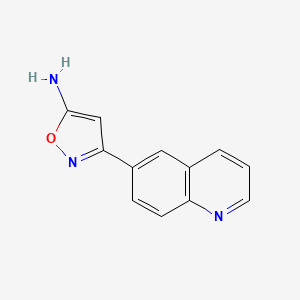
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)


![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
